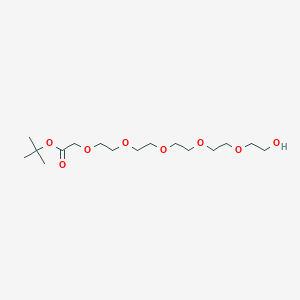
Hydroxy-PEG5-CH2CO2tBu
Overview
Description
Hydroxy-PEG5-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
The molecular formula of Hydroxy-PEG5-CH2CO2tBu is C16H32O8 . It has a molecular weight of 352.4 g/mol .Chemical Reactions Analysis
The hydroxyl group in Hydroxy-PEG5-CH2CO2tBu enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Hydroxy-PEG5-CH2CO2tBu has a molecular weight of 352.4 g/mol . It has a hydroxyl and a t-butyl protected carboxyl functional group . The hydrophilic PEG spacer increases its solubility in aqueous media .Scientific Research Applications
- Scientific Field : Biochemical and Proteomics Research .
- Application Summary : Hydroxy-PEG5-CH2CO2tBu is often used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions . PEG derivatives like Hydroxy-PEG5-CH2CO2tBu can be used to increase the solubility of other compounds in aqueous media .
- Methods of Application : The exact methods of application can vary greatly depending on the nature of the research. Generally, the hydroxyl group in Hydroxy-PEG5-CH2CO2tBu allows for further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
- Results or Outcomes : The results or outcomes can vary greatly depending on the nature of the research. In general, using PEG derivatives like Hydroxy-PEG5-CH2CO2tBu can increase the solubility of other compounds in aqueous media, which can be beneficial in various types of biochemical research .
Hydroxy-PEG5-CH2CO2tBu is a type of polyethylene glycol (PEG) derivative. It contains a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . Here are some potential applications:
-
Drug Delivery : PEG derivatives like Hydroxy-PEG5-CH2CO2tBu can be used in drug delivery systems. The hydrophilic PEG spacer can increase the solubility of drug molecules in aqueous media, which can improve the bioavailability of the drug .
-
Protein and Peptide Modification : The hydroxyl group in Hydroxy-PEG5-CH2CO2tBu can be used for the modification of proteins and peptides. This can improve the stability and solubility of the proteins and peptides, and can also reduce their immunogenicity .
-
Surface Modification : Hydroxy-PEG5-CH2CO2tBu can be used for the modification of surfaces, such as nanoparticles or medical devices. This can improve the biocompatibility of the surfaces and can also prevent non-specific binding of proteins .
-
Bioconjugation : The hydroxyl group in Hydroxy-PEG5-CH2CO2tBu can be used for bioconjugation with other molecules. This can be used in the development of antibody-drug conjugates or other types of bioconjugates .
-
Polymer Chemistry : Hydroxy-PEG5-CH2CO2tBu can be used in polymer chemistry for the synthesis of block copolymers or other types of polymers .
-
Biosensors : Hydroxy-PEG5-CH2CO2tBu can be used in the development of biosensors. The PEG derivative can be used to modify the sensor surface, which can improve the sensitivity and selectivity of the sensor .
Hydroxy-PEG5-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . Here are some potential applications:
-
Drug Delivery : PEG derivatives like Hydroxy-PEG5-CH2CO2tBu can be used in drug delivery systems. The hydrophilic PEG spacer can increase the solubility of drug molecules in aqueous media, which can improve the bioavailability of the drug .
-
Protein and Peptide Modification : The hydroxyl group in Hydroxy-PEG5-CH2CO2tBu can be used for the modification of proteins and peptides. This can improve the stability and solubility of the proteins and peptides, and can also reduce their immunogenicity .
-
Surface Modification : Hydroxy-PEG5-CH2CO2tBu can be used for the modification of surfaces, such as nanoparticles or medical devices. This can improve the biocompatibility of the surfaces and can also prevent non-specific binding of proteins .
-
Bioconjugation : The hydroxyl group in Hydroxy-PEG5-CH2CO2tBu can be used for bioconjugation with other molecules. This can be used in the development of antibody-drug conjugates or other types of bioconjugates .
-
Polymer Chemistry : Hydroxy-PEG5-CH2CO2tBu can be used in polymer chemistry for the synthesis of block copolymers or other types of polymers .
-
Biosensors : Hydroxy-PEG5-CH2CO2tBu can be used in the development of biosensors. The PEG derivative can be used to modify the sensor surface, which can improve the sensitivity and selectivity of the sensor .
properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O8/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h17H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBSNFHNMATJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG5-CH2CO2tBu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




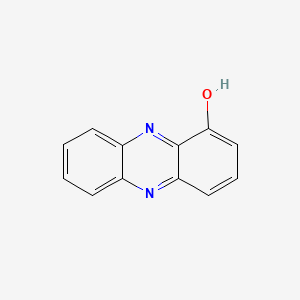
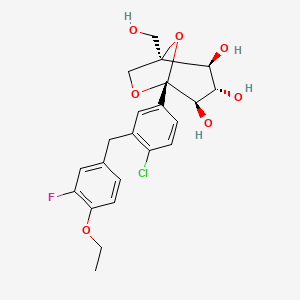
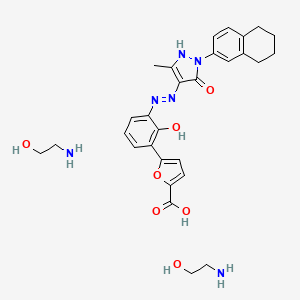
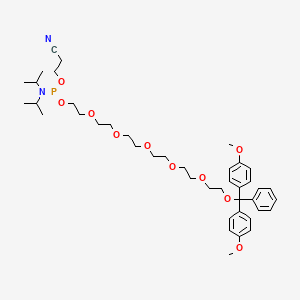
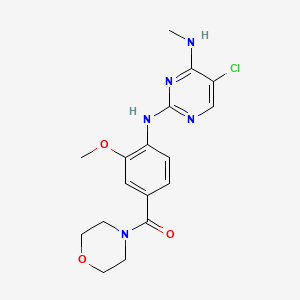
![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)
![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)
![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)
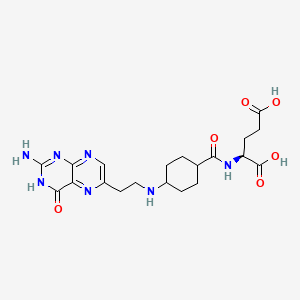
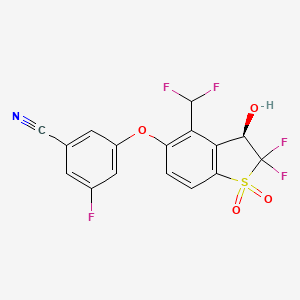
![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)
![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)